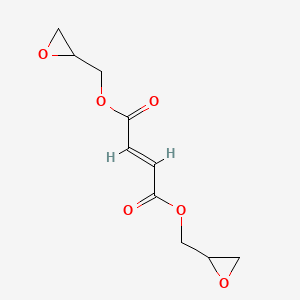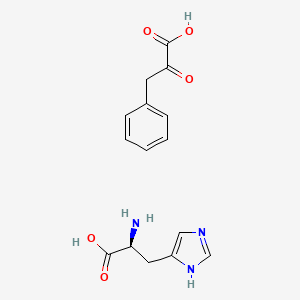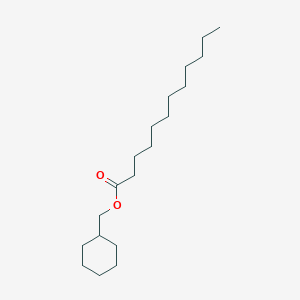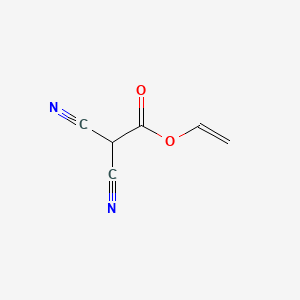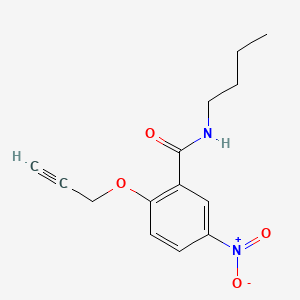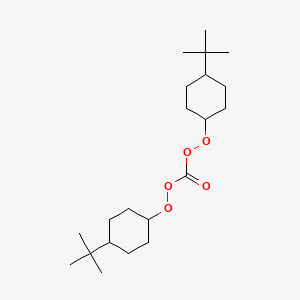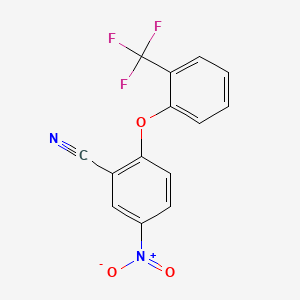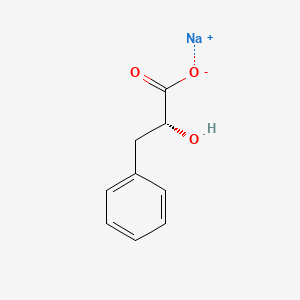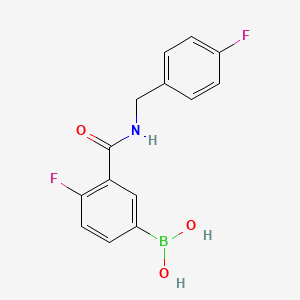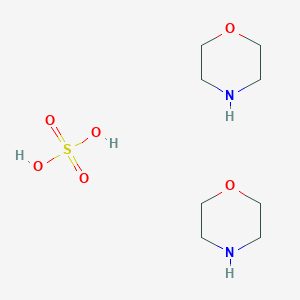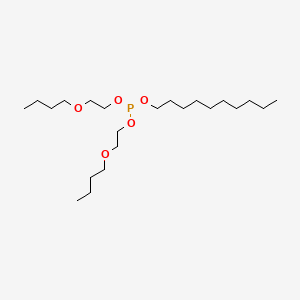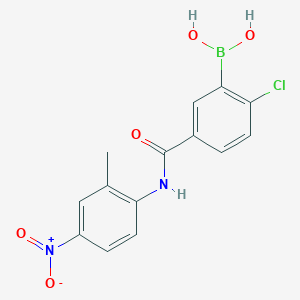
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-aminobenzeneboronic acid with 2-methyl-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like ethanol or toluene.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid primarily involves its reactivity as a boronic acid. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the substituents on the aromatic ring, which can influence the reactivity and selectivity of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(4-methyl-2-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Chloro-4-methyl-5-nitropyridine
- 2-Chloro-4-nitrophenol
Uniqueness
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in selective coupling reactions and in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C14H12BClN2O5 |
|---|---|
Peso molecular |
334.52 g/mol |
Nombre IUPAC |
[2-chloro-5-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BClN2O5/c1-8-6-10(18(22)23)3-5-13(8)17-14(19)9-2-4-12(16)11(7-9)15(20)21/h2-7,20-21H,1H3,(H,17,19) |
Clave InChI |
BZTFIWNAVUCHAU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


